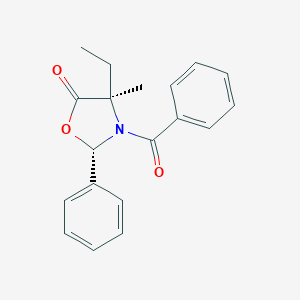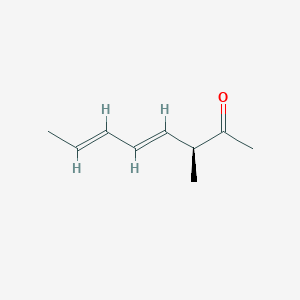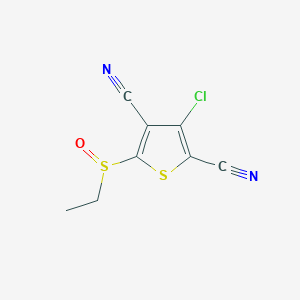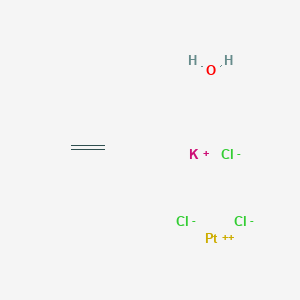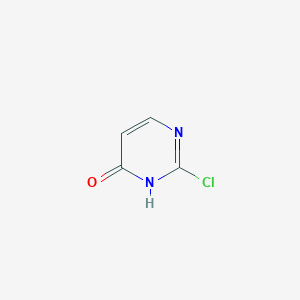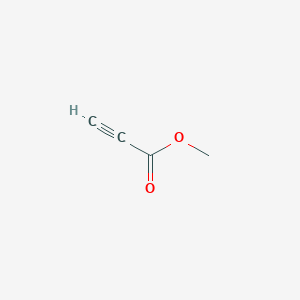![molecular formula C7H5N3O B050786 Pyrido[3,2-d]pyrimidin-2(1H)-one CAS No. 116598-88-0](/img/structure/B50786.png)
Pyrido[3,2-d]pyrimidin-2(1H)-one
Vue d'ensemble
Description
Pyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a fused pyrimidine derivative that exhibits unique biological properties, making it an attractive molecule for scientific research.
Mécanisme D'action
The mechanism of action of pyrido[3,2-d]pyrimidin-2(1H)-one is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Pyrido[3,2-d]pyrimidin-2(1H)-one exhibits a range of biochemical and physiological effects that make it an attractive molecule for scientific research. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of tyrosine kinases and topoisomerases.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrido[3,2-d]pyrimidin-2(1H)-one has several advantages for lab experiments, including its unique biological properties and ease of synthesis. However, there are also some limitations to its use in the lab. For example, it may be difficult to obtain pure samples of the compound, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on pyrido[3,2-d]pyrimidin-2(1H)-one. One area of research is the development of new synthesis methods for the compound, which may allow for the creation of new derivatives with enhanced biological activities. Another area of research is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the compound's biochemical and physiological effects may help to identify new applications for the molecule in various fields of science.
Conclusion
Pyrido[3,2-d]pyrimidin-2(1H)-one is a unique heterocyclic compound that exhibits a range of biological properties, making it an attractive molecule for scientific research. It can be synthesized through various methods and has potential applications in medicinal chemistry, biochemistry, and pharmacology. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways. Further research on pyrido[3,2-d]pyrimidin-2(1H)-one may lead to the development of new drugs for the treatment of various diseases and the identification of new applications for the molecule in various fields of science.
Applications De Recherche Scientifique
Pyrido[3,2-d]pyrimidin-2(1H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It exhibits a range of biological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases.
Propriétés
Numéro CAS |
116598-88-0 |
|---|---|
Nom du produit |
Pyrido[3,2-d]pyrimidin-2(1H)-one |
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11) |
Clé InChI |
IAAQUOVTPAMQCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
SMILES canonique |
C1=CC2=C(C=NC(=O)N2)N=C1 |
Synonymes |
Pyrido[3,2-d]pyrimidin-2-ol (6CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




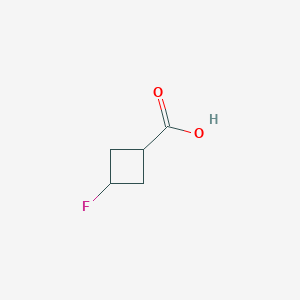
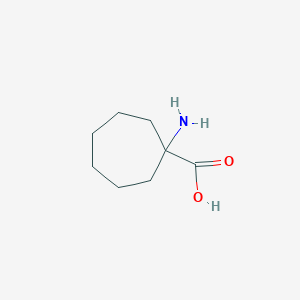
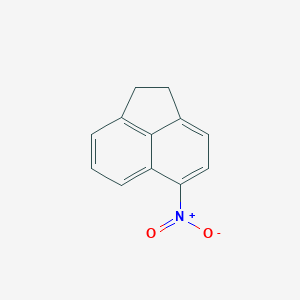
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
